1-(Indolin-1-yl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)ethanone
Description
Properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[2-[(4-methylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2OS2/c1-15-6-8-16(9-7-15)13-25-21-22-18(14-26-21)12-20(24)23-11-10-17-4-2-3-5-19(17)23/h2-9,14H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCNUHJCAYGNWRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC(=CS2)CC(=O)N3CCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Indolin-1-yl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)ethanone typically involves multiple steps, starting with the preparation of indoline and thiazole derivatives. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to ensure proper formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistency and efficiency in the manufacturing process.
Types of Reactions:
Reduction: Reduction reactions can be performed to convert specific functional groups within the compound.
Substitution: Substitution reactions may involve the replacement of one functional group with another, often facilitated by the presence of a suitable reagent.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are typically employed.
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or inhibitor in biological studies, helping researchers understand various biochemical pathways.
Industry: Use in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(Indolin-1-yl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)ethanone exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
Structural Analysis
Physicochemical Properties
- Melting Points : Piperazine derivatives (e.g., 5c, 7e) exhibit higher melting points (142–167°C) compared to indole-based compounds, likely due to increased crystallinity from sulfonyl groups .
- NMR Profiles : The target compound’s indoline and thiazole protons would resonate similarly to analogs (δ 7.0–8.5 ppm for aromatic protons), while thioether methyl groups may appear at δ 2.0–2.5 ppm .
Biological Activity
The compound 1-(Indolin-1-yl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)ethanone is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the context of antiviral and anticancer properties. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 366.48 g/mol. The compound features an indoline moiety and a thiazole ring, which are known to contribute to various biological activities.
Antiviral Activity
Recent studies have highlighted the compound's potential as an anti-HBV (Hepatitis B Virus) agent. Research involving derivatives of 1-(indolin-1-yl)-2-(thiazol-4-yl)ethanone demonstrated significant suppression of HBV DNA replication. Notably, compound 11a was found to exhibit a strong inhibitory effect on both wild-type and resistant strains of HBV, with an IC50 value indicating effective antiviral activity .
| Compound | Activity | IC50 Value (µM) |
|---|---|---|
| 11a | Anti-HBV | 0.5 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties . In vitro studies revealed that it induces apoptosis in cancer cell lines through both intrinsic and extrinsic pathways. For instance, derivatives were tested against various cancer cell lines such as HeLa and A549, showing promising antiproliferative effects .
| Cell Line | Compound | IC50 Value (µM) |
|---|---|---|
| HeLa | 1 | 10 |
| A549 | 2 | 15 |
The biological activity of this compound can be attributed to its ability to interact with specific cellular targets involved in viral replication and cancer cell survival. The thiazole ring is particularly significant for its role in modulating immune responses, potentially acting as a TLR7 agonist , which enhances the immune system's ability to fight viral infections .
Case Study 1: Anti-HBV Efficacy
In a controlled study involving HBV-infected cell lines, treatment with compound 11a resulted in a marked reduction in viral load after 72 hours. The mechanism was linked to the inhibition of viral polymerase activity, providing insights into its potential as a therapeutic agent for chronic HBV infection.
Case Study 2: Anticancer Evaluation
In another investigation, various derivatives were synthesized and tested for their cytotoxic effects on MCF-7 breast cancer cells. The results indicated that certain modifications to the thiazole structure significantly enhanced anticancer efficacy, suggesting that structural optimization could yield even more potent compounds.
Q & A
Q. What are the established synthetic routes for 1-(Indolin-1-yl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)ethanone, and what reaction conditions are critical for optimizing yield?
The synthesis typically involves multi-step reactions, including thiazole ring formation, thioether linkage introduction, and indoline coupling. Key steps include:
- Thiazole formation : Using 4-methylbenzyl thiol and brominated thiazole precursors under reflux with polar aprotic solvents (e.g., DMF) .
- Thioether coupling : Employing coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous conditions to prevent hydrolysis .
- Indoline attachment : Reacting with indoline derivatives via nucleophilic substitution, requiring precise temperature control (60–80°C) and inert atmospheres (N₂/Ar) to avoid oxidation .
Critical parameters : Solvent choice (e.g., dichloromethane for thioether stability), reaction time (monitored via TLC), and purification via column chromatography (silica gel, gradient elution) .
Q. How can spectroscopic techniques (NMR, MS, IR) be used to confirm the molecular structure of this compound?
- ¹H/¹³C NMR : Key signals include:
- Mass Spectrometry (HRMS) : Molecular ion peak at m/z ~407 (C₂₁H₂₁N₃OS₂⁺) with fragmentation peaks confirming thioether cleavage .
- IR : Strong absorption at 1650–1680 cm⁻¹ (C=O stretch), 2550 cm⁻¹ (weak S-H absence confirms thioether formation) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., anticancer vs. antimicrobial) observed in structurally similar thiazole-indoline hybrids?
Contradictions arise due to variations in:
- Substituent effects : The 4-methylbenzyl group enhances lipophilicity, favoring membrane penetration in cancer cells, while altering this group to polar moieties may shift activity toward microbial targets .
- Assay conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or microbial strains (Gram-positive vs. Gram-negative) impact observed efficacy. Standardized protocols (e.g., CLSI guidelines for antimicrobial testing) are critical .
- Mechanistic studies : Use knockout cell lines or enzyme inhibition assays (e.g., topoisomerase II for anticancer activity) to isolate target interactions .
Q. What strategies are recommended for improving the pharmacokinetic profile of this compound, particularly its metabolic stability?
- Structural modifications : Introduce electron-withdrawing groups (e.g., -F) on the benzyl ring to reduce CYP450-mediated oxidation .
- Prodrug approaches : Mask the ketone group as an ester or Schiff base to enhance solubility and delay hepatic metabolism .
- In silico modeling : Use tools like SwissADME to predict metabolic hotspots (e.g., thioether oxidation) and guide synthetic modifications .
Q. How do electronic effects of the 4-methylbenzyl and indoline moieties influence reactivity in cross-coupling reactions?
- Indoline : Electron-rich due to the lone pair on N, facilitating electrophilic aromatic substitution at the 5-position.
- 4-Methylbenzyl : The methyl group donates electrons via hyperconjugation, stabilizing the thioether linkage but reducing electrophilicity at sulfur.
- Impact : Suzuki-Miyaura coupling with aryl boronic acids requires Pd(PPh₃)₄ and elevated temperatures (80–100°C) to overcome reduced reactivity .
Q. What computational methods are most effective for predicting binding modes of this compound with biological targets like kinase enzymes?
- Docking studies : Use AutoDock Vina with crystal structures of target kinases (e.g., EGFR or CDK2). The indoline moiety often occupies the ATP-binding pocket, while the thiazole-thioether chain interacts with hydrophobic subpockets .
- MD simulations : GROMACS or NAMD for assessing stability of ligand-protein complexes over 100-ns trajectories. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA) .
- QSAR models : Train on datasets of thiazole derivatives to correlate substituent effects (e.g., Hammett σ values) with inhibitory potency (IC₅₀) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
